molecular formula C6H13FN2 B12098561 (3R,4S)-3-fluoro-1-methylpiperidin-4-amine

(3R,4S)-3-fluoro-1-methylpiperidin-4-amine

Cat. No.: B12098561
M. Wt: 132.18 g/mol
InChI Key: FIWBAIBSPICWNU-RITPCOANSA-N
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Description

(3R,4S)-3-fluoro-1-methylpiperidin-4-amine is a chiral amine with a fluorine atom at the 3-position and a methyl group at the 1-position of the piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available piperidine derivatives.

    Fluorination: Introduction of the fluorine atom at the 3-position can be achieved using electrophilic fluorinating agents such as Selectfluor.

    Methylation: The methyl group at the 1-position can be introduced via alkylation reactions using methyl iodide or methyl triflate.

    Amine Introduction: The amine group at the 4-position can be introduced through reductive amination using appropriate amine precursors and reducing agents like sodium cyanoborohydride.

Industrial Production Methods

Industrial production may involve continuous flow chemistry techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can convert the compound into various reduced forms, such as secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or amine positions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3R,4S)-3-fluoro-1-methylpiperidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to understand the role of fluorine in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structural features are explored for activity against various biological targets, including enzymes and receptors.

Industry

In the pharmaceutical industry, this compound is used in the development of new therapeutic agents. Its synthesis and modification are crucial for creating drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of (3R,4S)-3-fluoro-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions modulate the activity of the target, leading to the desired pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-3-chloro-1-methylpiperidin-4-amine: Similar structure but with a chlorine atom instead of fluorine.

    (3R,4S)-3-hydroxy-1-methylpiperidin-4-amine: Similar structure but with a hydroxyl group instead of fluorine.

    (3R,4S)-3-methyl-1-methylpiperidin-4-amine: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in (3R,4S)-3-fluoro-1-methylpiperidin-4-amine imparts unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets. These features make it distinct from its analogs and valuable in drug development.

Properties

Molecular Formula

C6H13FN2

Molecular Weight

132.18 g/mol

IUPAC Name

(3R,4S)-3-fluoro-1-methylpiperidin-4-amine

InChI

InChI=1S/C6H13FN2/c1-9-3-2-6(8)5(7)4-9/h5-6H,2-4,8H2,1H3/t5-,6+/m1/s1

InChI Key

FIWBAIBSPICWNU-RITPCOANSA-N

Isomeric SMILES

CN1CC[C@@H]([C@@H](C1)F)N

Canonical SMILES

CN1CCC(C(C1)F)N

Origin of Product

United States

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